2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene
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Overview
Description
Compounds with benzyloxy groups are often used in organic synthesis. They can act as protective groups for alcohols during chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis .Chemical Reactions Analysis
Benzyloxy compounds can undergo a variety of chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count can be computed .Scientific Research Applications
Fluorination Techniques
Studies have focused on fluorination techniques, such as the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate. This process has been applied to benzene and its derivatives, leading to products with different fluorination patterns, showcasing the versatility of halogenated compounds in chemical synthesis (Fedorov et al., 2015).
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution reactions have been a focus of study, with investigations into the reactivity and selectivity of such processes. For example, the photoreactions of halogenobenzenes with cyclopentene have revealed unique product distributions, highlighting the influence of halogen atoms on reaction pathways (Bryce-smith et al., 1980).
Novel Synthesis Methods
Innovative synthesis methods for complex organic compounds often involve halogenated intermediates. For instance, a novel synthesis route to 4H-1,4-benzoxazines utilized bromo- and fluoro-substituted benzenes as starting materials, demonstrating the critical role these halogenated compounds play in facilitating new chemical transformations (Kudo et al., 1996).
Catalytic Carbonylation
Cobalt-catalyzed carbonylation of polysubstituted halobenzenes, including fluorinated compounds, has been explored for the synthesis of benzoic acid derivatives. This research underscores the importance of halogen atoms in directing regioselectivity and maintaining the integrity of fluorine substituents during complex catalytic processes (Boyarskiy et al., 2010).
Mechanistic Studies
Mechanistic studies of reactions involving halogenated benzenes, such as the electrochemical fluorination of aromatic compounds, provide insight into the pathways and intermediates formed during such processes. These studies are crucial for understanding the chemical behavior of halogenated aromatics and optimizing synthesis conditions (Horio et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGLFIVGQSSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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